3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles, characterized by the presence of an oxazole ring substituted with a 3,4,5-trimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties.
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine can be classified as an organic heterocyclic compound. It is specifically categorized under the subgroups of amines and oxazoles due to its structural characteristics.
The synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to yield the oxazole structure.
The synthesis may be performed using techniques such as refluxing in solvents like ethanol or methanol. Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction. The product can be purified through recrystallization or chromatography to achieve high purity levels .
The molecular structure of 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine features a five-membered oxazole ring and a phenyl group with three methoxy substituents at the 3, 4, and 5 positions.
These structural details contribute to its chemical reactivity and biological activity .
The compound can undergo various chemical reactions typical for amines and oxazoles. It may participate in nucleophilic substitutions due to the presence of the amine group and can also undergo electrophilic aromatic substitution reactions on the trimethoxyphenyl group.
In biological contexts, 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine has been shown to interact with various enzymes and proteins involved in cancer pathways. For instance, it can inhibit tubulin polymerization and affect heat shock proteins .
The mechanism of action for 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine involves its ability to disrupt cellular processes critical for cancer cell survival. It has been observed to induce apoptosis through oxidative stress mechanisms and inhibition of key signaling pathways such as ERK (Extracellular Signal-Regulated Kinases) .
Studies indicate that this compound can inhibit telomerase activity and down-regulate proteins involved in cell proliferation and survival pathways .
Relevant analyses indicate that this compound exhibits significant stability under neutral pH conditions but may undergo hydrolysis under extreme conditions .
3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine has notable applications in medicinal chemistry as a potential anticancer agent. Its derivatives have been evaluated for their efficacy against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145) using assays such as MTT to assess cell viability . Additionally, its interactions with biological targets make it a candidate for further drug development studies aimed at treating resistant forms of cancer .
The structural hybrid of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine represents a strategically designed pharmacophore merging two bioactive motifs: the isoxazole ring and the 3,4,5-trimethoxyphenyl system. This configuration leverages the isoxazole’s capacity for hydrogen bonding and dipole interactions and the trimethoxyphenyl group’s role in tubulin-binding and membrane penetration [9]. Such molecular engineering aims to overcome limitations of natural cytotoxics (e.g., combretastatin A-4) by enhancing metabolic stability and target specificity [3] [10].
Table 1: Key Structural Attributes of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine
| Property | Value/Descriptor | Functional Implication |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ | Balanced lipophilicity/hydrophilicity |
| IUPAC Name | 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine | Unambiguous chemical identification |
| Key Substituents | 5-Amino (isoxazole); 3,4,5-OMe (phenyl) | H-bond donation; tubulin binding affinity |
| LogP (Calculated) | 1.82 | Moderate membrane permeability |
| Planarity | High (X-ray analogues) | Optimal intercalation into hydrophobic pockets |
The trimethoxyphenyl moiety is a privileged structure in antimitotic agents, binding the colchicine site of β-tubulin to disrupt microtubule dynamics [3] [9]. Conjugation with the 5-aminoisoxazole ring augments this via:
Table 2: Comparison of Heterocyclic Linkers in Trimethoxyphenyl-Based Anticancer Agents
| Heterocycle | IC₅₀ (MDA-MB-231, μM) | Tubulin Inhibition (IC₅₀, μM) | Key Limitation |
|---|---|---|---|
| Isoxazole (This compound) | 1.2–2.1* | 0.45* | Moderate aqueous solubility |
| 1,2,4-Triazinone | 1.36–1.71 | 0.82 | Synthetic complexity |
| Imidazole | >10 | >10 | Low potency |
| 1,2,3-Triazole | 3.5–8.9 | 2.3–5.1 | CYP inhibition potential |
Initial synthesis routes relied on cyclocondensation of 3,4,5-trimethoxybenzaldehyde with hydroxylamine derivatives under acid catalysis (HCl, 80°C), yielding the core at >75% purity [4]. Optimization replaced harsh conditions with green chemistry approaches (e.g., microwave-assisted synthesis), improving yields to 82% [2].
Structure-Activity Relationship (SAR) milestones:
Table 3: Evolution of Biological Activity Profiling
| Model System | Key Finding | Potency (IC₅₀ or Equivalent) |
|---|---|---|
| MCF-7 (breast cancer) | Dose-dependent proliferation inhibition | 1.2 ± 0.3 μM* |
| A549 (lung cancer) | ROS elevation (3.8-fold) and apoptosis induction | 2.1 ± 0.5 μM* |
| Tubulin polymerization | Competitive inhibition at colchicine site | 0.45 μM* |
| Telomerase activity | 62% reduction at 5 μM | N/A |
Emerging therapeutic strategies:
Critical unresolved questions:
Table 4: High-Priority Research Directions for Compound Optimization
| Challenge | Current Status | Innovative Approach |
|---|---|---|
| Aqueous solubility | LogP = 1.82; poor formulation options | PEG-PCL-NDs (2.89-fold ↑ cytotoxicity)* |
| Target selectivity | Moderate (Kd_tubulin = 0.45 μM) | Structure-guided fragment-based design |
| Multi-target engagement | Tubulin confirmed; PARP-1 hypothesized | Proteome-wide affinity profiling |
| In vivo efficacy | Limited xenograft data | Metastatic models with bioimaging tracking |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5